N-Benzyl-4-(N-phenylsulfamoyl)benzamide

LIM kinase Allosteric inhibitor Negative control

N-Benzyl-4-(N-phenylsulfamoyl)benzamide (CAS 1004044-80-7, also designated TH-263) is a diaryl sulfonamide derivative belonging to the phenylsulfamoyl benzamide class. Its molecular formula is C₂₀H₁₈N₂O₃S with a monoisotopic mass of 366.1038 Da.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
Cat. No. B12983559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-(N-phenylsulfamoyl)benzamide
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H18N2O3S/c23-20(21-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)26(24,25)22-18-9-5-2-6-10-18/h1-14,22H,15H2,(H,21,23)
InChIKeyQIBQQIGYPVCDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263) – Verified Negative Control for LIM Kinase Chemical Probe Studies


N-Benzyl-4-(N-phenylsulfamoyl)benzamide (CAS 1004044-80-7, also designated TH-263) is a diaryl sulfonamide derivative belonging to the phenylsulfamoyl benzamide class . Its molecular formula is C₂₀H₁₈N₂O₃S with a monoisotopic mass of 366.1038 Da . Unlike structurally related active LIM kinase (LIMK) inhibitors, this compound is pharmacologically silent against both LIMK1 and LIMK2, a property that has been formally validated and exploited by the Structural Genomics Consortium (SGC) chemical probe program . It is supplied at ≥98% purity (HPLC) as a white-to-beige powder, soluble in DMSO at 2 mg/mL, and is intended exclusively for use as a negative (inactive) analog control in type III allosteric LIMK inhibitor experiments .

Why N-Benzyl-4-(N-phenylsulfamoyl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs in LIMK Research


The critical functional distinction of N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263) is its complete lack of inhibitory activity toward LIMK1 and LIMK2, which is the polar opposite of its closest active analog, TH-257 . Substituting TH-263 with a generic sulfamoyl benzamide—such as N-benzyl-4-sulfamoylbenzamide (CHEMBL302715, a potent carbonic anhydrase II inhibitor with Kd = 5.60 nM [1])—would introduce unintended carbonic anhydrase inhibition that confounds interpretation of LIMK-focused experiments. Even within the same diaryl sulfonamide series, minor structural variations (e.g., the addition of an N-butyl group in TH-257) convert the molecule from an inactive control into a potent, subtype-selective allosteric LIMK1/2 inhibitor (IC₅₀ = 84 nM and 39 nM, respectively ). Therefore, only the exact compound with the verified inactivity profile can serve as a valid negative control, ensuring that observed biological effects are attributable specifically to LIMK inhibition rather than off-target pharmacology or solvent artifacts .

Quantitative Differentiation Evidence: N-Benzyl-4-(N-phenylsulfamoyl)benzamide vs. Active LIMK Inhibitors and Other Sulfamoyl Benzamides


LIMK1/LIMK2 Inhibitory Activity: Complete Inactivity of TH-263 vs. Potent Inhibition by TH-257

In side-by-side biochemical profiling, N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263) exhibits no detectable inhibition of LIMK1 or LIMK2, whereas its closest structural analog TH-257 (N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide) potently inhibits both isoforms with IC₅₀ values of 84 nM (LIMK1) and 39 nM (LIMK2) . Functional inactivity of TH-263 has been confirmed in cell-free kinase assays and in cell-based cofilin phosphorylation assays . Additionally, KINOMEscan profiling at 1 µM revealed no significant activity of TH-257 against 468 off-target kinases, indicating that the selectivity of the active probe—and thus the validity of TH-263 as a matched negative control—is well established [1].

LIM kinase Allosteric inhibitor Negative control

Target Selectivity: TH-263 Does Not Inhibit Carbonic Anhydrase II, Unlike N-Benzyl-4-sulfamoylbenzamide

N-Benzyl-4-sulfamoylbenzamide (CHEMBL302715, CAS 107619-27-2), which lacks the N-phenyl substituent on the sulfamoyl group present in the target compound, is a potent inhibitor of human carbonic anhydrase II (CA II) with a binding affinity Kd of 5.60 nM as determined by fluorescence competition assay [1]. The target compound, N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263), carries an N-phenyl ring on the sulfamoyl moiety that alters hydrogen-bonding capacity and steric bulk at the zinc-binding sulfonamide pharmacophore. While direct CA II inhibition data for TH-263 is not available, the structural modification is known to diminish sulfonamide–zinc coordination essential for CA inhibition, as evidenced by related N-aryl sulfonamide SAR studies where N-phenyl substitution reduces CA II affinity by >100-fold [2]. This implies that, unlike N-benzyl-4-sulfamoylbenzamide, TH-263 is unlikely to act as a significant CA II inhibitor, preserving its validity as a clean negative control.

Carbonic anhydrase Off-target profiling Sulfonamide

Chemical Purity Specification: ≥98% (HPLC) from Authorized SGC Partner Vendor

The target compound, supplied as TH-263 by Sigma-Aldrich (Product No. SML2276), is certified at ≥98% purity by HPLC . This purity standard is aligned with the SGC chemical probe quality criteria and exceeds the typical ≥95% purity often specified for research-grade sulfamoyl benzamides from generalist vendors [1]. The SGC partnership ensures that every batch is accompanied by a Certificate of Analysis (COA) with verified Lot/Batch traceability, and the product is stored under controlled conditions (2–8 °C) to prevent degradation . In contrast, alternative sources not affiliated with the SGC program may not provide equivalent batch-to-batch consistency or documented inactivity verification against LIMK1/2.

Chemical purity Quality control SGC chemical probe

Structural Specificity: The N-Phenylsulfamoyl Group as the Decisive Inactivity Determinant

The target compound (TH-263) is distinguished from its active analogs by the absence of an N-alkyl substituent on the benzamide nitrogen. TH-257 carries an N-butyl group (C₂₄H₂₆N₂O₃S, MW 422.54), and TH-251 carries an N-ethyl group, both of which occupy a lipophilic pocket in the αC-helix/DFG-out allosteric site of LIMK1/2, stabilizing the inactive kinase conformation and driving potent inhibition [1]. TH-263, with only an N-benzyl group (C₂₀H₁₈N₂O₃S, MW 366.44), lacks this critical hydrophobic anchor, resulting in no detectable LIMK binding or inhibition . Additionally, TH-263 differs from the regioisomeric compound N-benzyl-4-(benzylsulfamoyl)benzamide (C₂₁H₂₀N₂O₃S, MW 380.46, CAS 313520-94-4 sometimes also labeled TH-263 by certain vendors), which has an N-benzyl rather than N-phenyl substituent on the sulfonamide. Procurement of the correct CAS number (1004044-80-7) is essential to ensure the intended molecular structure and verified inactivity .

Structure-activity relationship Allosteric pocket Diaryl sulfonamide

Solubility and Formulation Reproducibility: Verified DMSO Solubility for Consistent In-Assay Performance

Sigma-Aldrich specifies that TH-263 dissolves in DMSO at 2 mg/mL to yield a clear solution . This translates to a stock concentration of approximately 5.46 mM, suitable for dilution into aqueous assay buffers at final DMSO concentrations ≤0.1% (v/v), which is compatible with standard kinase assay and cell-based protocols. In contrast, the active analog TH-257 (MW 422.54) achieves a DMSO solubility of approximately 25 mg/mL (~59.2 mM) , reflecting its additional N-butyl hydrophobic group that enhances organic solvent compatibility. While TH-263 has a lower absolute solubility, the verified clarity specification ensures that no insoluble particulates interfere with optical readouts (e.g., fluorescence polarization, FRET, or luminescence) at working concentrations typically employed for negative controls (1–10 µM final assay concentration). This solubility characterization has been validated within the SGC chemical probe quality framework .

Solubility DMSO Assay reproducibility

Validated Application Scenarios for N-Benzyl-4-(N-phenylsulfamoyl)benzamide (TH-263) in LIM Kinase Research and Chemical Probe Validation


Negative Control for LIMK1/LIMK2 Biochemical Kinase Activity Assays (RapidFire MS or FRET Format)

In cell-free kinase activity assays using recombinant LIMK1 or LIMK2, TH-263 is added at equimolar concentrations (1–10 µM) alongside TH-257 to confirm that any observed reduction in substrate phosphorylation is due to specific LIMK inhibition rather than assay interference. TH-263 alone must show no reduction in kinase activity relative to DMSO vehicle control [1]. This application is foundational for validating hits in high-throughput screening campaigns targeting the LIMK allosteric pocket .

Negative Control for Cofilin Phosphorylation (p-Cofilin) Cell-Based Assays

In human cancer cell lines or neuronal models (e.g., N1E-115 neuroblastoma), treatment with TH-257 reduces p-cofilin levels via LIMK inhibition, whereas TH-263 at identical concentrations (typically 1–10 µM, 1–6 h exposure) must show no effect on p-cofilin levels by Western blot or ELISA, confirming that the p-cofilin signal change is LIMK-dependent [1]. This cell-based validation is critical before advancing LIMK inhibitors to in vivo efficacy models .

Specificity Control in Neurite Outgrowth and Actin Cytoskeleton Remodeling Phenotypic Assays

In fragile X syndrome neurite outgrowth models and other actin dynamics assays, TH-257 has demonstrated phenotypic rescue effects, while TH-263 serves as the matched inactive control to rule out non-specific cytotoxicity, solvent effects, or off-target cytoskeletal perturbations [1]. Researchers must include TH-263 at identical concentrations and exposure times to attribute phenotypic changes specifically to LIMK allosteric modulation .

Reference Compound for LIMK Chemical Probe Selectivity Panels (KINOMEscan or scanMAX Profiling)

When profiling the selectivity of novel LIMK inhibitors across broad kinome panels (e.g., 468-kinase KINOMEscan at 1 µM), TH-263 provides a benchmark for a chemically related but inactive scaffold, helping to distinguish genuine kinase polypharmacology from assay artifacts. The established inactivity of TH-263 against the wider kinome supports its use as a matrix-matched negative reference in selectivity profiling [1]. This application is particularly valuable for industrial kinase inhibitor discovery programs where off-target liability must be stringently controlled .

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